molecular formula C10H11Cl2NO2 B1422829 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide CAS No. 1225915-88-7

2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Cat. No. B1422829
M. Wt: 248.1 g/mol
InChI Key: HVTYJZJMRILKRV-UHFFFAOYSA-N
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Description

“2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1225915-88-7 . It has a molecular weight of 248.11 . The IUPAC name for this compound is 2-chloro-N-(5-chloro-2-methoxybenzyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl2NO2/c1-15-9-3-2-8(12)4-7(9)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Metabolism in Human and Rat Liver Microsomes

Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, in human and rat liver microsomes. This study provides insights into the complex metabolic pathways involved in the bioactivation of these herbicides, leading to carcinogenic products. The research underlines the role of specific metabolites and the involvement of cytochrome P450 isoforms in the metabolic process (Coleman, Linderman, Hodgson, & Rose, 2000).

Soil Reception and Activity in Agriculture

Banks and Robinson (1986) investigated the reception and activity of herbicides, including those structurally related to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, in agricultural settings. Their study focused on the impact of wheat straw and irrigation on the herbicides' distribution and efficacy, highlighting the environmental interactions of these compounds (Banks & Robinson, 1986).

Adsorption and Mobility Influenced by Soil Properties

Peter and Weber (1985) explored how soil properties affect the adsorption, mobility, and efficacy of alachlor and metolachlor, which are chemically similar to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. The study sheds light on the environmental behavior of these herbicides and their interactions with different soil types (Peter & Weber, 1985).

Fungal Metabolism of Metolachlor

Pothuluri et al. (1997) researched the metabolism of metolachlor, a compound with structural similarities to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, by the fungus Cunninghamella elegans. This study contributes to the understanding of biodegradation pathways and environmental fate of such compounds (Pothuluri et al., 1997).

Antimalarial Activity

Werbel et al. (1986) synthesized and studied a series of compounds, including those structurally related to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, for their antimalarial activity. This research demonstrates potential pharmaceutical applications of such compounds (Werbel et al., 1986).

Water Pollution Potential

Balinova (1997) investigated the potential of acetochlor for water pollution, providing insights into the environmental impact and leaching behavior of chloroacetamide herbicides, including those related to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (Balinova, 1997).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-8(12)4-7(9)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTYJZJMRILKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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